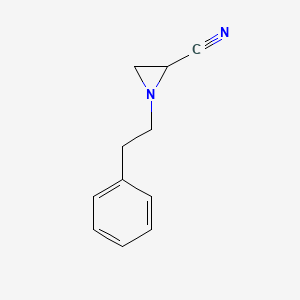
1-(2-Phenylethyl)aziridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylethyl)aziridine-2-carbonitrile is a compound of significant interest in organic chemistry due to its unique structure and reactivity. It features an aziridine ring, which is a three-membered nitrogen-containing ring, attached to a phenylethyl group and a carbonitrile group. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethyl)aziridine-2-carbonitrile typically involves the reaction of 2-phenylethylamine with a suitable aziridine precursor under controlled conditions. One common method is the cyclization of 2-phenylethylamine with a halogenated nitrile compound in the presence of a base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the aziridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Phenylethyl)aziridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly reactive towards nucleophiles, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products. For example, oxidation with peracids can convert the aziridine ring to an oxaziridine, while reduction with lithium aluminum hydride can open the ring to form amines.
Substitution Reactions: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents like sodium azide, sodium methoxide, or thiourea in solvents like methanol or ethanol.
Oxidation: Peracids like m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Ring-Opening: Aziridine derivatives with various functional groups depending on the nucleophile used.
Oxidation: Oxaziridine derivatives.
Reduction: Primary or secondary amines.
Applications De Recherche Scientifique
1-(2-Phenylethyl)aziridine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products. Its reactivity makes it useful in developing new synthetic methodologies.
Biology: The compound can be used to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.
Industry: Used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Phenylethyl)aziridine-2-carbonitrile is primarily based on its ability to undergo nucleophilic ring-opening reactions. The aziridine ring’s strain energy makes it highly reactive towards nucleophiles, leading to the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to create diverse molecular structures. In biological systems, the compound can interact with nucleophilic residues in proteins, potentially inhibiting enzyme activity or altering protein function.
Comparaison Avec Des Composés Similaires
1-(2-Phenylethyl)aziridine-2-carboxylate: Similar structure but with a carboxylate group instead of a carbonitrile group.
1-(2-Phenylethyl)aziridine-2-carbaldehyde: Contains an aldehyde group in place of the carbonitrile group.
1-(2-Phenylethyl)aziridine-2-methanol: Features a hydroxyl group instead of a carbonitrile group.
Uniqueness: 1-(2-Phenylethyl)aziridine-2-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and properties compared to its analogs. The carbonitrile group can participate in additional reactions, such as nucleophilic addition and cycloaddition, expanding the compound’s utility in synthetic chemistry.
Propriétés
Numéro CAS |
75985-40-9 |
|---|---|
Formule moléculaire |
C11H12N2 |
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
1-(2-phenylethyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C11H12N2/c12-8-11-9-13(11)7-6-10-4-2-1-3-5-10/h1-5,11H,6-7,9H2 |
Clé InChI |
FCJLHXXSOZHLNB-UHFFFAOYSA-N |
SMILES canonique |
C1C(N1CCC2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


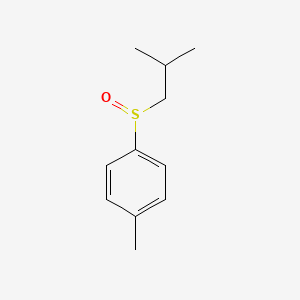
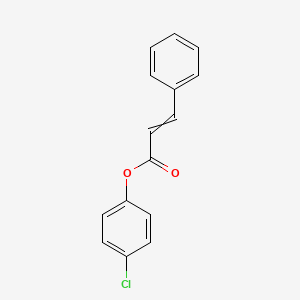
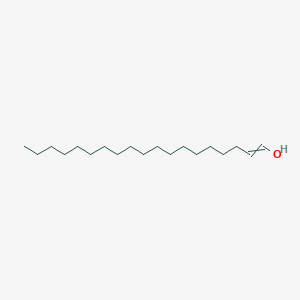

![6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B14446113.png)

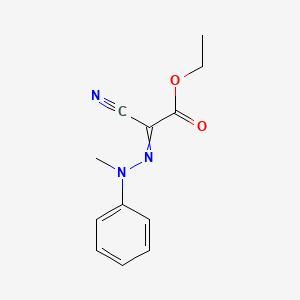
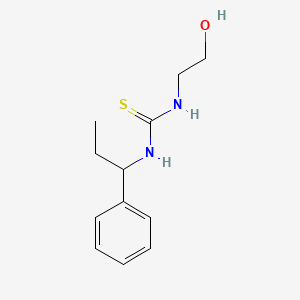
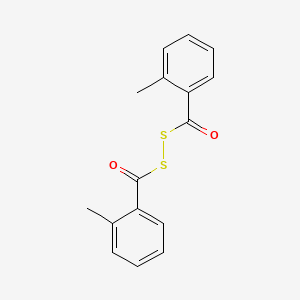
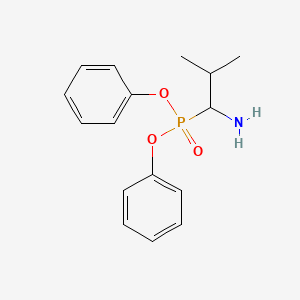
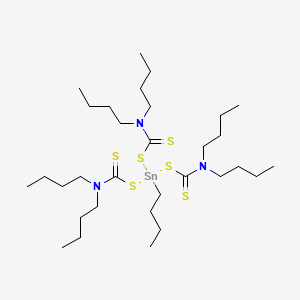
![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)
![(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14446164.png)
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
